N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester
Overview
Description
N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester is a complex organic compound often used in synthetic organic chemistry. It is a derivative of proline, an amino acid, and contains several functional groups that make it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester typically involves multiple steps:
Protection of the amino group: The amino group of D-proline is protected using tert-butoxycarbonyl (Boc) to form N-tert-Butoxycarbonyl-D-Proline.
Esterification: The carboxyl group of the protected proline is esterified using methanol and an acid catalyst to form N-tert-Butoxycarbonyl-D-Proline Methyl Ester.
Sulfonylation: The hydroxyl group on the proline ring is then sulfonylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester can undergo various types of reactions:
Substitution Reactions: The p-toluenesulfonyloxy group can be substituted by nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Products depend on the nucleophile used.
Deprotection: N-tert-Butoxycarbonyl-cis-4-hydroxy-D-Proline Methyl Ester.
Hydrolysis: N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline.
Scientific Research Applications
N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester is used in various fields:
Chemistry: As an intermediate in the synthesis of complex molecules.
Biology: In the study of enzyme mechanisms and protein synthesis.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The compound’s effects are primarily due to its functional groups:
Boc Group: Protects the amino group, preventing unwanted reactions.
p-Toluenesulfonyloxy Group: Acts as a good leaving group in substitution reactions.
Methyl Ester: Can be hydrolyzed to reveal the carboxylic acid, which can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-D-Proline Methyl Ester: Lacks the p-toluenesulfonyloxy group.
N-tert-Butoxycarbonyl-cis-4-hydroxy-D-Proline Methyl Ester: Hydroxy group instead of p-toluenesulfonyloxy.
N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-L-Proline Methyl Ester: L-isomer instead of D-isomer.
Uniqueness
N-tert-Butoxycarbonyl-cis-4-(p-Toluenesulfonyloxy)-D-Proline Methyl Ester is unique due to its combination of functional groups, making it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2R,4R)-4-(4-methylphenyl)sulfonyloxypyrrolidine-1,2-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO7S/c1-12-6-8-14(9-7-12)27(22,23)26-13-10-15(16(20)24-5)19(11-13)17(21)25-18(2,3)4/h6-9,13,15H,10-11H2,1-5H3/t13-,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVKNGDXVREPDE-UKRRQHHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2C[C@@H](N(C2)C(=O)OC(C)(C)C)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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